molecular formula C11H14F3N3O3 B3001463 methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate CAS No. 1797237-93-4

methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate

Cat. No. B3001463
M. Wt: 293.246
InChI Key: HXKPKAZTBMOSIJ-UHFFFAOYSA-N
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Description

The compound , methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate, is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the significance of the carbamate group in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, often involves multi-step organic reactions that include the formation of the pyrazole ring, the introduction of substituents like nitrophenyl groups, and the establishment of a carbamate moiety. The synthesis of the title compound in paper involves the creation of a dihydropyridine ring with a pyrazolyl substituent, which suggests that a similar approach could be used for the synthesis of the compound , with the appropriate modifications to introduce the trifluoromethyl group and the dihydropyrano ring.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using X-ray crystallography, as seen in paper . The orthogonal arrangement of substituent groups and the cis/cis arrangement of ester groups in the crystal structure of the compound in paper provide a basis for understanding how the molecular structure of the compound might affect its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of the carbamate group is a key feature in the biological activity of related compounds. As seen in paper , alterations in the carbamate group can significantly impact the biological activity of the compounds. The carbamate moiety is essential for activity, and changes in its structure can lead to variations in cytotoxicity and the ability to interact with biological targets such as tubulin.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the trifluoromethyl group, which is known to impart unique properties such as increased lipophilicity and metabolic stability. The dihydropyrano and pyrazolyl rings would contribute to the compound's overall conformation and electronic distribution, affecting its chemical reactivity and potential interactions with biological molecules.

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. As a general rule, compounds containing fluorine atoms should be handled with care due to the potential for the formation of toxic and corrosive hydrogen fluoride .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals , so this could be a potential area of interest.

properties

IUPAC Name

methyl N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O3/c1-19-10(18)15-3-4-17-8-2-5-20-6-7(8)9(16-17)11(12,13)14/h2-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKPKAZTBMOSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCN1C2=C(COCC2)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate

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